Menthyl anthranilate

Vue d'ensemble

Description

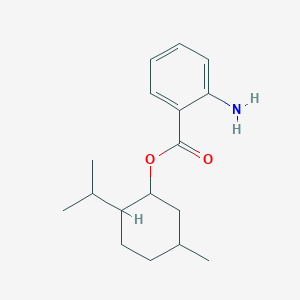

Menthyl anthranilate (CAS 134-09-8), also known as meradimate, is a synthetic organic compound derived from menthol and anthranilic acid. Its molecular formula is C₁₇H₂₅NO₂, with a molecular weight of 275.39 g/mol . It is primarily used as a broad-spectrum UV filter in sunscreens, absorbing ultraviolet B (UVB) and some UVA rays . Additionally, it acts as a TRPV3 ion channel activator, influencing sensory responses to heat and environmental stimuli .

Méthodes De Préparation

Meradimate peut être synthétisé par estérification de l'acide anthranilique avec du menthol. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux, et le produit est purifié par distillation ou recristallisation .

En production industrielle, le meradimate est synthétisé en utilisant des méthodes similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Meradimate subit diverses réactions chimiques, notamment :

Oxydation : Meradimate peut être oxydé pour former des quinones correspondantes et d'autres produits d'oxydation. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : La réduction de meradimate peut conduire à la formation d'amines et d'autres produits réduits. Les agents réducteurs tels que l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Meradimate peut subir des réactions de substitution, en particulier au niveau du cycle aromatique. .

Applications de la recherche scientifique

Meradimate a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études d'estérification et de réactions photochimiques.

Biologie : Étudié pour ses effets potentiels sur les cellules de la peau et son rôle dans la protection contre les dommages induits par les UV.

Médecine : Étudié pour son utilisation potentielle dans la photoprotection et la prévention du cancer de la peau.

Industrie : Largement utilisé dans la formulation d'écrans solaires, de baumes pour les lèvres et d'autres produits cosmétiques pour fournir une protection UV .

Mécanisme d'action

Meradimate agit en absorbant les rayonnements UVA et UVB, offrant une protection à large spectre. La structure intrinsèque du composé, qui comprend un aminobenzoate ortho-disubstitué, lui permet d'absorber efficacement les rayonnements UV. Cette absorption empêche les rayonnements de pénétrer dans les couches plus profondes de la peau, protégeant ainsi contre les coups de soleil et autres dommages induits par les UV .

Applications De Recherche Scientifique

Cosmetic Applications

Sunscreen Agent:

Menthyl anthranilate is widely used as a UV filter in sunscreen formulations. It absorbs UV radiation, particularly in the UVB range, and is effective in preventing skin damage caused by sun exposure. It has been approved by the FDA for use in sunscreens, where it contributes to the overall SPF (Sun Protection Factor) of the product.

- Photoprotection Mechanism:

Studies have shown that this compound can reflect and absorb UV radiation across a broad spectrum (200–400 nm). It has a maximum absorbance at 288 and 325 nm, making it a promising candidate for enhancing the photostability of sunscreen formulations .

| Property | Value |

|---|---|

| Maximum Absorbance | 288 nm, 325 nm |

| UV Spectrum Coverage | 200–400 nm |

| FDA Approval | Yes |

Agricultural Applications

Pest Repellent:

Research indicates that this compound exhibits significant repellent effects against agricultural pests, particularly the western corn rootworm larvae. Behavioral bioassays demonstrated that it effectively prevents larvae from locating maize seedlings, suggesting its potential use in integrated pest management strategies.

- Behavioral Response:

In experiments, this compound showed a dose-dependent repellent response, with up to 90% repellency observed at higher concentrations . This property can be harnessed in push-pull strategies to protect crops from infestations.

| Concentration (mg/g) | Repellency (%) |

|---|---|

| 0.1 | ~50 |

| 1 | ~70 |

| 10 | ~80 |

| 100 | ~90 |

Pharmaceutical Applications

Antimicrobial and Antifungal Properties:

this compound has demonstrated significant antifungal activity against various pathogens, including Botrytis cinerea and Phytophthora cactorum. At concentrations as low as 1 mM, it inhibited fungal growth effectively, showcasing its potential as a natural preservative in food products .

- Biofilm Disruption:

Recent studies have highlighted its ability to disrupt biofilm formation in bacteria such as Streptococcus suis, indicating its potential as an anti-biofilm agent. This action may enhance the effectiveness of antibiotics and reduce bacterial virulence .

| Pathogen | Minimum Effective Concentration (mM) |

|---|---|

| Botrytis cinerea | 1 |

| Phytophthora cactorum | 1 |

| Streptococcus suis | Sub-MIC levels |

Case Studies

-

Sunscreen Formulation Development:

A study developed a UV-protective gel using this compound-loaded silver nanoparticles (MA-AgNPs). The formulation showed enhanced release rates of active ingredients and improved photoprotection compared to conventional formulations . -

Agricultural Field Trials:

In field trials, this compound was tested as part of a push-pull strategy against western corn rootworm larvae. Results indicated that treated seedlings significantly reduced pest populations compared to untreated controls . -

Antifungal Efficacy Study:

An investigation into the antifungal properties of this compound revealed complete cessation of fungal growth at concentrations of 5 mM against various pathogens affecting strawberries, suggesting its utility in extending shelf life and enhancing food safety .

Mécanisme D'action

Meradimate acts by absorbing both UVA and UVB radiation, providing broad-spectrum protection. The compound’s intrinsic structure, which includes an ortho-disubstituted aminobenzoate, allows it to absorb UV radiation effectively. This absorption prevents the radiation from penetrating deeper layers of the skin, thereby protecting against sunburn and other UV-induced damage .

Comparaison Avec Des Composés Similaires

Key Properties :

- Solubility : Lipophilic due to the menthol moiety, enhancing compatibility with sunscreen formulations .

- Safety Profile: Potential allergenicity in individuals sensitive to aminobenzoic acid (PABA) derivatives, necessitating caution in formulations .

- Regulatory Status : Approved in cosmetic and pharmaceutical products under INCI name meradimate .

Structural and Functional Analogues

UV Filters

Key Findings :

- Potency : this compound exhibits higher efficacy at lower concentrations (25–100 µM) compared to oxybenzone (200–1600 µM) in vitro .

- Safety : Unlike oxybenzone, this compound lacks evidence of hormonal disruption but shares allergenicity risks with PABA derivatives .

Menthol Derivatives

Key Findings :

- Stability : Menthyl lactate and anthranilate are less volatile than menthol, making them suitable for prolonged applications .

- Functionality : this compound uniquely combines UV protection with TRPV3 activation, unlike other menthol derivatives .

Cross-Reactivity and Allergenicity

This compound shares structural similarity with PABA and its esters (e.g., padimate O), leading to cross-reactivity in sensitized individuals . Alternatives like octocrylene or ecamsule are recommended for such cases .

Data Tables

Table 1: UV Filter Comparison

| Property | This compound | Oxybenzone | Ecamsule |

|---|---|---|---|

| Peak Absorption (nm) | 336 (UVB/UVA) | 280, 325 | 345 (UVA) |

| Photostability | Moderate | Low | High |

| Regulatory Approval | FDA, EU | Restricted | FDA, EU |

Table 2: Menthol Derivatives

| Property | This compound | Menthyl Lactate | Menthyl Acetate |

|---|---|---|---|

| Boiling Point (°C) | 375–380 | 285 | 227 |

| Applications | Sunscreens, TRPV3 | Topical creams | Food flavoring |

Activité Biologique

Menthyl anthranilate (MA), a derivative of anthranilic acid, is gaining attention for its diverse biological activities, particularly in the fields of dermatology and pharmacology. This article delves into the biological activity of this compound, showcasing its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methyl and menthyl substituents attached to the anthranilate backbone. This structure contributes to its unique properties, making it suitable for various applications, particularly in sunscreens and as a flavoring agent.

Biological Activities

1. Photoprotection

This compound is primarily recognized for its role as a UV filter in sunscreens. It absorbs UV radiation, particularly in the UVA spectrum, thereby providing protection against skin damage caused by sun exposure. Studies indicate that this compound can effectively reduce erythema and photoimmunosuppression in human skin models .

2. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound and its derivatives. For instance, methyl anthranilate-based organodiselenide hybrids have demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in antimicrobial formulations .

3. Antioxidant Properties

This compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that MA can scavenge free radicals effectively, contributing to its potential therapeutic applications .

4. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . Certain derivatives have been shown to induce apoptosis in cancer cell lines, particularly HepG2 (liver carcinoma) cells, indicating a promising avenue for cancer treatment research .

Case Studies and Experimental Data

A variety of studies have been conducted to explore the biological activities of this compound:

- Photoprotection Efficacy : A study developed a UV-protective gel using methyl-anthranilate-loaded silver nanoparticles (MA-AgNPs). The formulation exhibited an entrapment efficiency of 87.88% and released active ingredients at rates significantly higher than conventional formulations .

- Antimicrobial Testing : Methyl anthranilate derivatives were tested against common bacterial strains, showing promising results with inhibition zones comparable to established antibiotics .

- Antioxidant Capacity : In assays measuring radical scavenging activity, MA demonstrated up to 96% effectiveness compared to 95% for vitamin C, highlighting its potential as a natural antioxidant agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing menthyl anthranilate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of anthranilic acid with menthol. Critical parameters include catalyst selection (e.g., acid catalysts like sulfuric acid), temperature control (typically 80–120°C), and solvent polarity. Engineered microbial strains (e.g., Escherichia coli) have also been explored for eco-friendly synthesis, leveraging enzymatic pathways for anthranilate derivatives . Yield optimization requires monitoring reaction progress via HPLC or GC-MS to identify intermediates and byproducts .

Q. How can researchers assess the photostability of this compound in UV-A protection applications?

Photostability is evaluated using UV-Vis spectroscopy to monitor absorption decay under simulated sunlight (e.g., xenon arc lamps). Time-resolved thermal lens spectroscopy and fluorescence quenching experiments quantify triplet-state lifetimes, which correlate with photodegradation resistance. Ethanol or lipid-based matrices are recommended for mimicking sunscreen formulations .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR : 1H and 13C NMR identify functional groups (e.g., ester linkage at δ 4.8–5.2 ppm for the menthyl group). 2D techniques (COSY, HMBC) resolve stereochemistry .

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight (275.39 g/mol) and fragments (e.g., m/z 154 for anthranilate moiety) .

- Chromatography : HPLC with UV detection (λ = 310–330 nm) quantifies purity, while GC-MS detects volatile impurities .

Advanced Research Questions

Q. How do the triplet-state dynamics of this compound differ from other UV absorbers, and what implications does this have for sunscreen efficacy?

this compound exhibits a high intersystem crossing (ISC) quantum yield (ΦISC ≈ 0.8), favoring rapid transition from singlet (S₁) to triplet (T₁) states. Unlike cinnamates or benzophenones, its T₁ state has pure ³ππ* character, reducing photodegradation but increasing potential for reactive oxygen species (ROS) generation. Time-resolved electron paramagnetic resonance (EPR) at 77 K confirms zero-field splitting parameters (D = 0.12 cm⁻¹), critical for evaluating energy dissipation pathways .

Q. What experimental strategies resolve contradictions in studies on this compound’s ROS generation under UV exposure?

Conflicting reports on ROS (e.g., singlet oxygen, ¹O₂) arise from matrix-dependent effects. To reconcile results:

- Use electron spin resonance (ESR) with spin traps (e.g., TEMPO) to quantify ROS in situ.

- Compare lipid-soluble (e.g., squalane) vs. aqueous matrices, as lipid environments enhance ¹O₂ quenching.

- Co-formulate with antioxidants (e.g., Trolox, α-tocopherol) at 1–5% w/w to suppress ROS without altering UV absorption .

Q. How can computational modeling improve the design of this compound derivatives with enhanced UV-A/UV-B absorption?

Density functional theory (DFT) calculates excited-state energies and oscillator strengths to predict λmax shifts. Substituent effects (e.g., electron-donating groups on the anthranilate ring) are modeled using Gaussian09 with CAM-B3LYP/6-311++G(d,p). Molecular dynamics simulations assess solvation effects in cosmetic matrices .

Q. What are the methodological challenges in quantifying this compound’s environmental persistence, and how can they be addressed?

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCF).

- Photodegradation in Water : Simulate natural sunlight with TiO₂ catalysts to assess half-life; LC-MS/MS detects degradation byproducts (e.g., anthranilic acid) .

Q. Contradiction Analysis and Methodological Guidance

Q. Why do some studies report this compound as a “safe” UV filter despite evidence of ROS-mediated cytotoxicity?

Discrepancies stem from testing conditions:

- In vitro assays (e.g., HaCaT keratinocytes) under high UV doses (>10 J/cm²) exaggerate ROS effects.

- In vivo models with stratum corneum barriers show negligible penetration, reducing toxicity risk. Standardize protocols using ISO 24444 for SPF testing and OECD 432 for phototoxicity .

Q. How can researchers optimize formulations to balance UV protection and ROS mitigation in this compound-based sunscreens?

Propriétés

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXAGEOHPCXXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047895 | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

177-179 ºC | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134-09-8 | |

| Record name | Menthyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meradimate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERADIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.